Triacsin B

acyl-CoA synthetase inhibition triacsin potency ranking enzyme assay

Triacsin B is frequently misapplied as a generic 'triacsin family ACS inhibitor,' yet its IC50 exceeds 150 µM across all ACS enzymes, rendering it essentially inactive. • Orthogonal Negative Control: Run Triacsin B at matched concentrations alongside Triacsin C (IC50 3.6-8.7 µM) to attribute phenotypes specifically to ACS inhibition rather than scaffold-mediated artifacts. • SAR Anchor Point: Its tetraene configuration defines the upper desaturation boundary beyond which ACS inhibition is lost-critical for pharmacophore modeling and docking studies. • Pathway Engineering Standard: Serves as the terminal product standard for LC-MS quantification in heterologous triacsin pathway reconstruction.

Molecular Formula C10H19NO4S
Molecular Weight 205.26 g/mol
CAS No. 105201-47-6
Cat. No. B217443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacsin B
CAS105201-47-6
Synonymstriacsin B
Molecular FormulaC10H19NO4S
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCC=CC=CC=CC=CC=NNN=O
InChIInChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11+
InChIKeyUNHSVZVRFBRLAW-STAPSFGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triacsin B (CAS 105201-47-6) Procurement Guide: Long-Chain Acyl-CoA Synthetase Inhibitor Baseline


Triacsin B is a natural polyunsaturated N-hydroxytriazene metabolite isolated from Streptomyces sp. SK-1894, belonging to the triacsin family of long-chain acyl-CoA synthetase (EC 6.2.1.3) inhibitors [1]. All four congeners (Triacsin A, B, C, D) share a conserved N-hydroxytriazene pharmacophore but differ in the degree of unsaturation of their 11-carbon alkenyl chains, which directly dictates inhibitory potency [2]. Triacsin B possesses a 2,4,6,8-tetraene configuration (C11H15N3O, MW 205.26), representing the most unsaturated and least potent member of the family [3].

Why Triacsin B Cannot Be Replaced by Triacsin C or Triacsin A Without Compromising Experimental Integrity


Although frequently grouped as 'triacsin family ACS inhibitors,' the four congeners exhibit a >200-fold range in inhibitory potency that is structurally encoded by their polyene chain length and double-bond geometry [1]. Substituting Triacsin B (IC50 >150–200 µM across multiple enzyme sources) with Triacsin C (IC50 3.6–8.7 µM) or Triacsin A (IC50 12–26 µM) fundamentally alters the pharmacological profile of any experiment: the latter are potent pan-ACS inhibitors, while Triacsin B functions as an essentially inactive structural analog [2]. This potency gap invalidates direct substitution for loss-of-function controls, SAR baseline determinations, or any protocol where the absence of ACS inhibition is the critical requirement [3].

Triacsin B vs. In-Class Comparators: Head-to-Head Quantitative Evidence for Procurement Decisions


Enzymatic Potency Hierarchy: Triacsin B Is the Least Active Congener Across Five Enzyme Sources

Across five distinct acyl-CoA synthetase enzyme sources, Triacsin B consistently exhibits the weakest inhibitory activity, with IC50 values exceeding 150–200 µM in all cases. In contrast, Triacsin C shows IC50 values of 3.6–17 µM, Triacsin A 12–26 µM, and Triacsin D >150–200 µM, establishing a robust potency hierarchy of C > A >> D ≥ B [1]. This >50-fold difference between Triacsin B and the most potent congener (Triacsin C) is reproducible across bacterial, mammalian, and fungal enzyme preparations [2].

acyl-CoA synthetase inhibition triacsin potency ranking enzyme assay

Cellular Proliferation Inhibition: Triacsin B Requires >20-Fold Higher Concentration Than Triacsin C in Raji Cells

In Raji human B-cell lymphoma proliferation assays, Triacsin B exhibits an IC50 substantially greater than 20 µM, whereas Triacsin C achieves 50% growth inhibition at 1.0 µM, Triacsin A at 1.8 µM, and Triacsin D at >15 µM [1]. The rank-order potency closely mirrors the enzymatic inhibition profile, confirming that the weak enzymatic activity of Triacsin B translates directly to a near-absence of functional effect on cell proliferation dependent on long-chain ACS activity [2].

Raji cell proliferation cellular assay IC50 comparison

Structural Differentiation: Triacsin B Bears a Unique 2,4,6,8-Tetraene Chain Not Found in Other Triacsins

Among the four triacsin congeners, Triacsin B (C11H15N3O) is the sole compound containing four conjugated E-double bonds at positions 2, 4, 6, and 8 of the undecan chain [1]. Triacsin A (C11H19N3O) has two double bonds (2,4-diene), Triacsin C (C11H17N3O) has three (2,4,7-triene), and Triacsin D (C11H17N3O) also has three but at positions 2,4,6 [2]. The tetraene system confers distinct electronic properties (extended π-conjugation) and potentially altered chemical stability, photolability, and DMSO solution behavior compared to the less unsaturated congeners [3].

structure-activity relationship polyene chain N-hydroxytriazene

Negative Control Validation: Triacsin B Enables Target Engagement Specificity Checks for Triacsin C-Based Studies

Triacsin C has been shown to differentially inhibit yeast acyl-CoA synthetase isoforms, with Faa2p Ki = 15 ± 1 nM (competitive), Faa4p Ki = 2 µM, and Faa1p/Faa3p IC50 >500 µM, representing a >25,000-fold selectivity range [1]. Triacsin B, despite sharing the N-hydroxytriazene scaffold, exhibits IC50 values >150 µM against all ACS sources tested, implying it cannot engage the enzyme active site in the same manner [2]. This differential activity profile establishes Triacsin B as the only structurally matched negative control that can rule out scaffold-mediated effects (e.g., metal chelation by the triazene, non-specific membrane interactions) when Triacsin C is used as a selective ACS inhibitor probe [3].

negative control target engagement chemical biology

Biosynthetic Uniqueness: Triacsin B Is the Terminal Congener in the Triacsin Biosynthetic Pathway

The triacsin biosynthetic gene cluster in Streptomyces aureofaciens ATCC 31442 encodes enzymes (Tri28 and Tri17) that catalyze sequential N–N bond formations to generate the N-hydroxytriazene core, followed by tailoring steps that modulate polyene chain length and unsaturation to yield all four congeners [1]. Triacsin B represents the fully desaturated end-product of the pathway (tetraene), while Triacsin A (diene) and Triacsin C/D (triene isomers) are pathway intermediates or shunt products [2]. This biosynthetic relationship means Triacsin B serves as a unique chemical marker for complete pathway flux and can be used to calibrate heterologous production titers or to study terminal desaturase activity in engineered Streptomyces systems [3].

biosynthetic gene cluster natural product diversification Streptomyces aureofaciens

Triacsin B Optimal Application Scenarios: Where Procurement Delivers Definitive Experimental Value


Negative Control for ACS-Dependent Phenotypes in Cancer Cell Lipid Metabolism Studies

When Triacsin C (or Triacsin A) is employed to probe ACS-dependent proliferation, lipid droplet formation, or triglyceride synthesis in cancer cell lines, Triacsin B must be procured and run in parallel at matched concentrations as the structurally analogous negative control. Because Triacsin B exhibits IC50 values >150 µM against all ACS enzymes tested while retaining the N-hydroxytriazene scaffold [1], any phenotype reproduced by Triacsin B but not by Triacsin C can be attributed to scaffold-mediated artifacts rather than ACS inhibition. This orthogonal control is explicitly demanded by chemical biology best practices for target validation [2].

Structure-Activity Relationship (SAR) Baseline for Polyene Chain Contribution to ACS Inhibition

Triacsin B provides the zero-activity anchor point for quantitative SAR series spanning Triacsin A (2 double bonds, IC50 12–26 µM), Triacsin C (3 double bonds, IC50 3.6–17 µM), and Triacsin D (3 double bonds, IC50 >150 µM) [1]. Procurement of all four congeners enables researchers to dissect the independent contribution of (i) double bond number, (ii) double bond position (e.g., C-6 vs C-7 unsaturation comparing C vs D), and (iii) conjugation length to ACS active-site engagement. The tetraene system of Triacsin B defines the upper boundary of desaturation beyond which ACS inhibition is lost, a critical parameter for computational docking and pharmacophore modeling [2].

Biosynthetic Pathway Flux Analysis and Heterologous Triacsin Production Engineering

For synthetic biology and metabolic engineering groups reconstructing the triacsin pathway in heterologous Streptomyces hosts, Triacsin B serves as the terminal product standard for LC-MS quantification. Since Triacsin B is the fully desaturated end-product, its titer directly reports on complete pathway flux through all desaturase steps, whereas accumulation of Triacsin A or C/D indicates bottlenecks at specific desaturation stages [1]. The unique C11H15N3O molecular formula and distinct retention time of Triacsin B enable unambiguous chromatographic resolution from the diene and triene congeners [2].

Investigating N-Hydroxytriazene Scaffold Pharmacology Independent of ACS Inhibition

The N-hydroxytriazene moiety is a rare pharmacophore capable of metal chelation, nitroso-tautomer interconversion, and potential covalent modification of nucleophilic protein residues [1]. Triacsin B, being essentially ACS-inactive, isolates these scaffold-intrinsic chemical properties from ACS-mediated lipid metabolism effects. Researchers interested in the non-ACS biological activities of the triazene chemotype (e.g., vasodilation via WS-1228 structural relatives [2]) can use Triacsin B as the lead-like tool compound without the confounding variable of potent ACS inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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